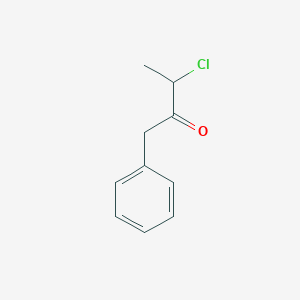
3-chloro-1-phenylbutan-2-one
Vue d'ensemble
Description
3-chloro-1-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 g/mol . This compound is a highly important molecule in the field of medicinal chemistry.
Molecular Structure Analysis
The InChI code for 3-chloro-1-phenylbutan-2-one is 1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-chloro-1-phenylbutan-2-one is predicted to have a melting point of 28.22°C, a boiling point of 255.3°C at 760 mmHg, a density of 1.1 g/cm3, and a refractive index of n20D 1.52 .Applications De Recherche Scientifique
Organic Synthesis
3-chloro-1-phenylbutan-2-one serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of 2-aminothiazoles , which are valuable compounds in medicinal chemistry . The compound can undergo various chemical transformations, such as reduction and nucleophilic addition, to yield a range of products that are crucial for developing pharmaceuticals and agrochemicals.
Pharmacology
In pharmacological research, 3-chloro-1-phenylbutan-2-one is employed as a precursor for synthesizing chiral drug intermediates. For instance, it has been used in the biocatalytic synthesis of chiral alcohols, which are key intermediates in the production of HIV protease inhibitors . This showcases its role in the development of antiviral medications.
Organic Synthesis Methodology
The compound is used to study and develop new methods in organic synthesis. It acts as a substrate for reactions at the benzylic position , which is a common motif in organic molecules . Research in this area contributes to the advancement of synthetic techniques that can be applied to produce complex organic molecules more efficiently.
Material Science
In material science, 3-chloro-1-phenylbutan-2-one’s reactivity makes it a candidate for creating novel materials. Its chemical properties allow for the formation of polymers and resins with potential applications in coatings, adhesives, and other industrial materials .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for use in mass spectrometry and chromatography .
Environmental Science
Although direct applications in environmental science are not widely reported, the compound’s reactions and degradation products could be studied to assess environmental impact. Understanding its behavior in various conditions helps in evaluating its safety and ecological effects .
Biochemistry Research
In biochemistry, 3-chloro-1-phenylbutan-2-one may be used to study enzyme-catalyzed reactions. Its structure allows for investigations into how enzymes like lipases and oxidoreductases interact with benzylic compounds, which can further our understanding of metabolic pathways .
Industrial Applications
Industrially, this compound finds use in the synthesis of fine chemicals and as an intermediate in the manufacture of more complex chemical entities. Its role in the production of various industrial chemicals highlights its importance in the chemical supply chain .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJDRDACPTHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-phenylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)
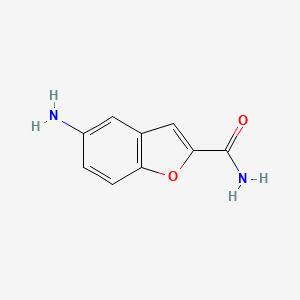

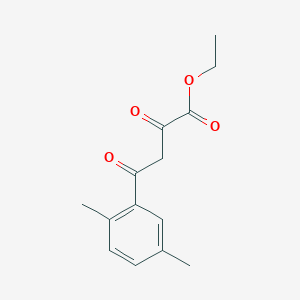

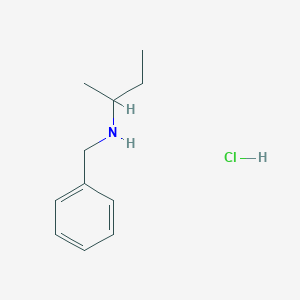
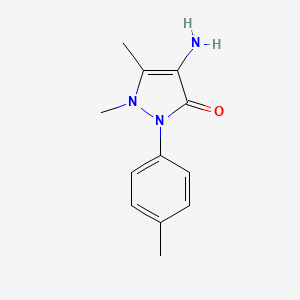
![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
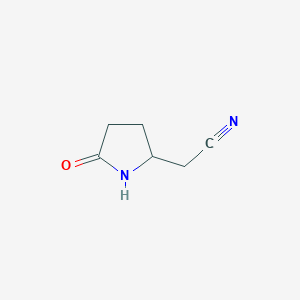
![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)
